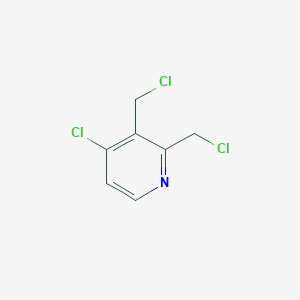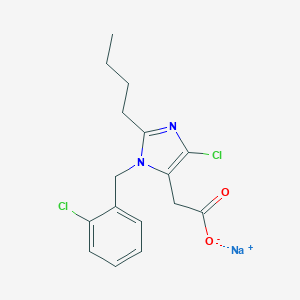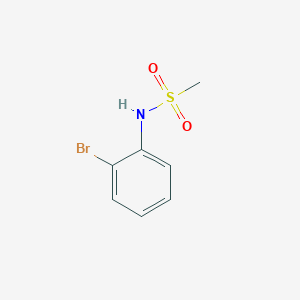
7beta-Nbd-nct
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
L-758298 is a water-soluble phosphoramidate prodrug of the potent and selective human Substance P receptor antagonist L-754030. It is under development as an intravenous drug for the treatment of emesis, migraine, and chronic pain .
Preparation Methods
The synthesis of L-758298 involves several steps. The reduction of morpholinone with L-Selectride in tetrahydrofuran at -78°C produces an intermediate lactol. This intermediate is then condensed at low temperature with 3,5-bis(trifluoromethyl)benzoyl chloride to afford an acyl acetal. Further reaction with dimethyl titanocene in tetrahydrofuran-toluene at 80°C provides an enol ether. Catalytic hydrogenation of the double bond, with concomitant N-benzyl group hydrogenolysis, yields a mixture of diastereomers, from which the major isomer is isolated by column chromatography. Alkylation of the morpholine intermediate with N-methoxycarbonyl-2-chloroacetamidrazone in the presence of N-ethyl diisopropylamine in acetonitrile gives an intermediate, which is finally cyclized to the desired triazolone in refluxing xylene .
Chemical Reactions Analysis
L-758298 undergoes hydrolysis readily to L-754030 under acidic conditions. The compound is converted to L-754030 rapidly in rat blood but is stable in dog and human blood. the conversion is rapid in liver microsomes prepared from dogs and humans . The major product formed from this reaction is L-754030.
Scientific Research Applications
L-758298 is being developed as an intravenous drug for the treatment of emesis, migraine, and chronic pain. It is a prodrug of L-754030, which is a potent and selective human Substance P receptor antagonist. The compound has been studied for its stability in blood and hepatic subcellular fractions from rats, dogs, and humans, as well as its conversion to L-754030 in rats and dogs after intravenous dosing . It is also being investigated for its potential use in the prevention of chemotherapy-induced nausea and vomiting .
Mechanism of Action
L-758298 is a prodrug of L-754030. Once biologically activated, L-754030 acts as a Substance P/neurokinin 1 receptor antagonist. This receptor is involved in the transmission of pain and the emetic reflex. By blocking this receptor, L-754030 can prevent nausea and vomiting associated with chemotherapy, as well as alleviate pain and migraine symptoms .
Comparison with Similar Compounds
L-758298 is similar to other neurokinin 1 receptor antagonists, such as Aprepitant and Fosaprepitant. L-758298 is unique in its water-soluble phosphoramidate prodrug form, which allows for rapid conversion to the active compound L-754030 under acidic conditions . This makes it particularly suitable for intravenous administration. Other similar compounds include L-754030, which is the active form of L-758298, and other neurokinin 1 receptor antagonists like Aprepitant .
Properties
CAS No. |
124882-57-1 |
|---|---|
Molecular Formula |
C32H47N5O9S |
Molecular Weight |
677.8 g/mol |
IUPAC Name |
2-[[(4R)-4-[(3R,5R,7S,10S,12S,13R,17R)-3,12-dihydroxy-10,13-dimethyl-7-[(4-nitro-2,1,3-benzoxadiazol-7-yl)amino]-2,3,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthren-17-yl]pentanoyl]amino]ethanesulfonic acid |
InChI |
InChI=1S/C32H47N5O9S/c1-17(4-9-27(40)33-12-13-47(43,44)45)20-5-6-21-28-22(16-26(39)32(20,21)3)31(2)11-10-19(38)14-18(31)15-24(28)34-23-7-8-25(37(41)42)30-29(23)35-46-36-30/h7-8,17-22,24,26,28,34,38-39H,4-6,9-16H2,1-3H3,(H,33,40)(H,43,44,45)/t17-,18+,19-,20-,21?,22?,24+,26+,28?,31+,32-/m1/s1 |
InChI Key |
OPHJSJAUIOZCAY-BXUBCPGOSA-N |
SMILES |
CC(CCC(=O)NCCS(=O)(=O)O)C1CCC2C1(C(CC3C2C(CC4C3(CCC(C4)O)C)NC5=CC=C(C6=NON=C56)[N+](=O)[O-])O)C |
Isomeric SMILES |
C[C@H](CCC(=O)NCCS(=O)(=O)O)[C@H]1CCC2[C@@]1([C@H](CC3C2[C@H](C[C@H]4[C@@]3(CC[C@H](C4)O)C)NC5=CC=C(C6=NON=C56)[N+](=O)[O-])O)C |
Canonical SMILES |
CC(CCC(=O)NCCS(=O)(=O)O)C1CCC2C1(C(CC3C2C(CC4C3(CCC(C4)O)C)NC5=CC=C(C6=NON=C56)[N+](=O)[O-])O)C |
Synonyms |
(N-(7-(nitrobenz-2-oxa-1,3-diazol-4-yl))-7-amino-3alpha,12alpha-dihydroxycholan-24-oyl)-2-aminoethanesulfonate 7beta-NBD-NCT nitrobenzoxadiazol-N-cholytaurine |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.











![1-(2,3-Dihydropyrrolo[2,1-b]thiazol-7-yl)ethanone](/img/structure/B37452.png)
![5,6,13-trimethoxy-12-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-2,9-dioxatetracyclo[6.6.2.04,16.011,15]hexadeca-1(14),4(16),5,7,11(15),12-hexaene-3,10-dione](/img/structure/B37456.png)



